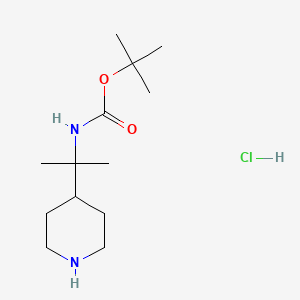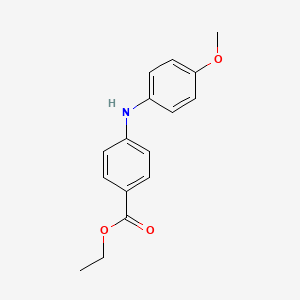![molecular formula C9H8BrNO2S B13846733 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common approach is the bromination of a precursor thieno[3,2-c]pyridine derivative, followed by hydroxymethylation and methylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine or N-bromosuccinimide for bromination, and formaldehyde for hydroxymethylation, are used in these steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of various substituted thieno[3,2-c]pyridine derivatives.
科学的研究の応用
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.
7-Bromo-2-(hydroxymethyl)-5-ethylthieno[3,2-c]pyridin-4-one: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can significantly influence its chemical reactivity and biological activity. Bromine is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the specific arrangement of functional groups in this compound may confer unique properties that are not observed in its analogs.
特性
分子式 |
C9H8BrNO2S |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
7-bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H8BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-3,12H,4H2,1H3 |
InChIキー |
WQDGVKZLNGVSPR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


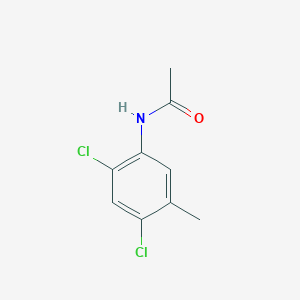
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
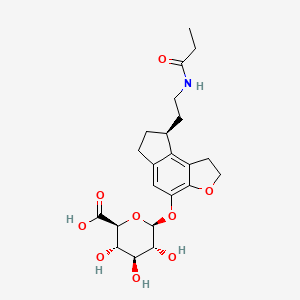
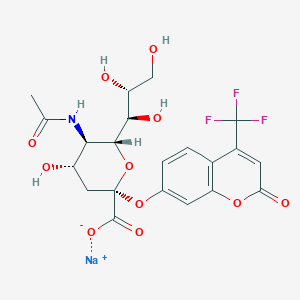
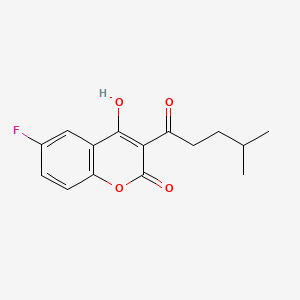

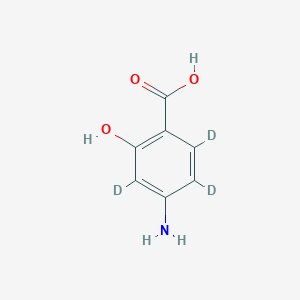
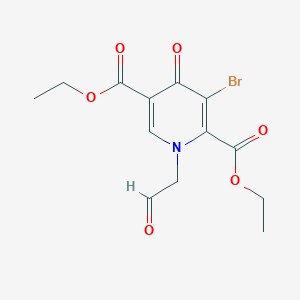
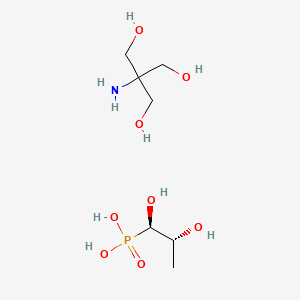
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)

